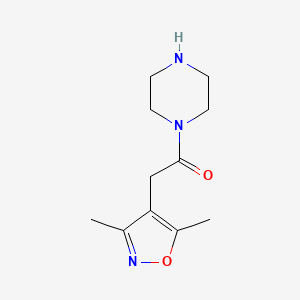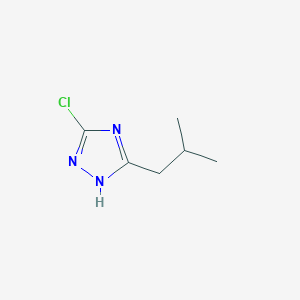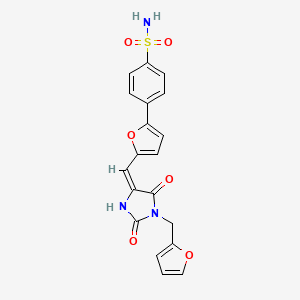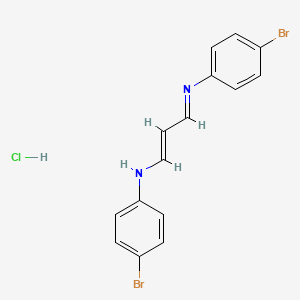
3-((4-cyanopyridin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-cyanopyridin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide is a novel compound that has shown significant potential for important applications in several fields of research and industry. It is a substituted pyridine with diverse functional groups, which are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups can be achieved via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular weight of 3-((4-cyanopyridin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide is 274.324. More detailed information about its molecular structure could not be found in the search results.Chemical Reactions Analysis
The chemical reactions involving pyridine derivatives have been studied extensively. For instance, a facile approach for introducing various functional groups on the pyridine scaffold by remodeling of 3-formyl (aza)indoles/benzofurans via a ring cleavage reaction has been reported . Another study reports an enantioselective nickel-catalysed strategy for the construction of axially chiral alkenes via a 1,3-metallate shift of alkynyl tetracoordinate boron species .Applications De Recherche Scientifique
Non-linear Optical (NLO) Properties and Anticancer Activity
Research into the synthesis of compounds related to 3-((4-cyanopyridin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide reveals their potential in non-linear optical (NLO) properties and anticancer activity. Through computational and experimental studies, specific compounds were synthesized and characterized, demonstrating interactions that may contribute to the inhibition of tubulin polymerization, a process critical for cancer cell growth. The binding modes of these compounds near the colchicine binding site of tubulin highlight their potential as anticancer agents, backed by molecular docking studies (Jayarajan et al., 2019).
Antibacterial and Antifungal Activity
The Thorpe–Ziegler-type reaction of related cyanopyridine compounds has been explored for assembling complex heterocyclic scaffolds. These synthesized compounds exhibit notable antibacterial and antifungal activities, suggesting their potential as therapeutic agents against microbial infections (Lebedyeva et al., 2012).
Reduction of Aldehyde Oxidase (AO) Metabolism
In the realm of drug discovery, minimizing unwanted metabolism is crucial for the therapeutic efficacy and safety of compounds. Research into modifying the structure of imidazo[1,2-a]pyrimidine derivatives related to 3-((4-cyanopyridin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide has shown that strategic alterations can significantly reduce metabolism mediated by aldehyde oxidase (AO). This finding is critical for enhancing the drug-like properties of these compounds (Linton et al., 2011).
Development of Ligand Components for Metal Complexes
The synthon related to 3-((4-cyanopyridin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide has been utilized to develop bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety. This advancement promotes lower energy electronic absorption in metal complexes and facilitates the anchoring of the ligand to semiconductor surfaces, offering applications in materials science and catalysis (Zong et al., 2008).
Propriétés
IUPAC Name |
3-(4-cyanopyridin-2-yl)oxy-N-ethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-2-16-14(19)18-7-3-4-12(10-18)20-13-8-11(9-15)5-6-17-13/h5-6,8,12H,2-4,7,10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQZWAJWFFAAKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCCC(C1)OC2=NC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-cyanopyridin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2509261.png)


![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide](/img/structure/B2509266.png)
![2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2509267.png)
![4-[4-(2-Furoyl)-1-piperazinyl]-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B2509272.png)
![2,11-dimethyl-8-nitro-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2509273.png)


![methyl 3-({(2Z)-3-[(2,4-dimethylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2509277.png)


![2-Methyl-4-[4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]sulfonylphenyl]-1,3-oxazole](/img/structure/B2509281.png)